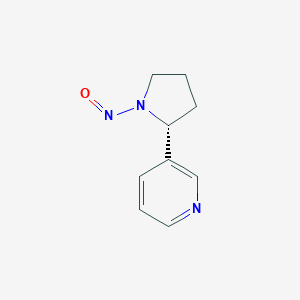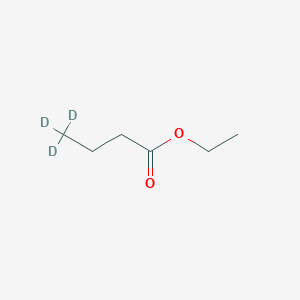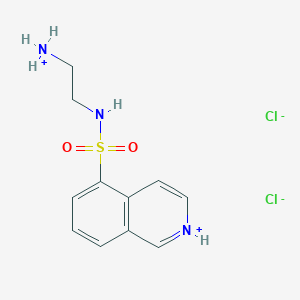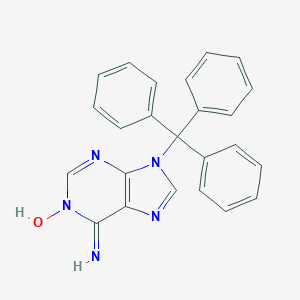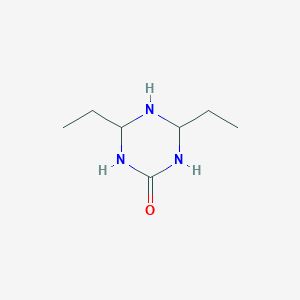
4,6-Diethyl-1,3,5-triazinan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diethyl-1,3,5-triazinan-2-one, also known as DETANO, is a nitrogenous compound that has been widely used in scientific research. It is a member of the nitric oxide (NO) donor family, which has been shown to have significant therapeutic potential in various diseases. DETANO is a potent vasodilator, meaning it can increase blood flow to the tissues, making it a valuable tool in cardiovascular research.
作用机制
4,6-Diethyl-1,3,5-triazinan-2-one releases NO upon decomposition, which activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a potent vasodilator and plays a crucial role in the regulation of blood flow. The activation of guanylate cyclase by NO also leads to the inhibition of platelet aggregation and the relaxation of smooth muscle cells. The mechanism of action of 4,6-Diethyl-1,3,5-triazinan-2-one is similar to that of other NO donors, such as sodium nitroprusside and glyceryl trinitrate.
生化和生理效应
The main biochemical and physiological effect of 4,6-Diethyl-1,3,5-triazinan-2-one is vasodilation. It increases blood flow to the tissues, which can be beneficial in various diseases, such as hypertension, angina, and peripheral vascular disease. 4,6-Diethyl-1,3,5-triazinan-2-one has also been shown to inhibit platelet aggregation, which can be helpful in preventing thrombotic events. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been shown to have anti-inflammatory effects and to promote wound healing.
实验室实验的优点和局限性
One of the main advantages of 4,6-Diethyl-1,3,5-triazinan-2-one is its potency as a vasodilator. It can induce rapid and significant changes in blood flow, making it a valuable tool in cardiovascular research. 4,6-Diethyl-1,3,5-triazinan-2-one is also relatively stable and can be stored for extended periods, making it convenient for laboratory use. However, 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations. It is sensitive to light and heat, which can cause decomposition and the release of NO. Therefore, it is essential to handle 4,6-Diethyl-1,3,5-triazinan-2-one with care and store it properly. Additionally, the use of 4,6-Diethyl-1,3,5-triazinan-2-one can be challenging in some experiments, as it can interfere with the measurement of other biochemical parameters.
未来方向
There are several future directions for research on 4,6-Diethyl-1,3,5-triazinan-2-one. One area of interest is the development of new NO donors with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of NO donors in cancer treatment. Additionally, the use of NO donors in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an emerging field of research. Finally, the role of NO donors in the regulation of immune function and inflammation is an area of interest that requires further investigation.
Conclusion:
In conclusion, 4,6-Diethyl-1,3,5-triazinan-2-one is a valuable tool in scientific research, particularly in cardiovascular research. It has potent vasodilatory effects and can increase blood flow to the tissues. 4,6-Diethyl-1,3,5-triazinan-2-one has been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. It has also been shown to have anti-inflammatory effects and to promote wound healing. While 4,6-Diethyl-1,3,5-triazinan-2-one has some limitations, it remains a valuable tool in laboratory research, and there are several future directions for research on NO donors, including 4,6-Diethyl-1,3,5-triazinan-2-one.
合成方法
The synthesis of 4,6-Diethyl-1,3,5-triazinan-2-one involves the reaction of diethylamine with sodium nitrite in the presence of sulfuric acid. The reaction yields a mixture of nitrous oxide and 4,6-Diethyl-1,3,5-triazinan-2-one. The two compounds can be separated by distillation, and the pure 4,6-Diethyl-1,3,5-triazinan-2-one can be obtained by recrystallization. The synthesis method is relatively simple and can be performed in most chemistry laboratories.
科学研究应用
4,6-Diethyl-1,3,5-triazinan-2-one has been used extensively in scientific research, particularly in cardiovascular research. It has been shown to have potent vasodilatory effects, which makes it a valuable tool in the study of blood flow regulation. 4,6-Diethyl-1,3,5-triazinan-2-one has also been used to investigate the role of NO in various physiological processes, including platelet aggregation, smooth muscle relaxation, and neurotransmission. Additionally, 4,6-Diethyl-1,3,5-triazinan-2-one has been used in the study of NO-mediated toxicity in cancer cells and the potential therapeutic effects of NO donors in cancer treatment.
属性
CAS 编号 |
119171-47-0 |
|---|---|
产品名称 |
4,6-Diethyl-1,3,5-triazinan-2-one |
分子式 |
C7H15N3O |
分子量 |
157.21 g/mol |
IUPAC 名称 |
4,6-diethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O/c1-3-5-8-6(4-2)10-7(11)9-5/h5-6,8H,3-4H2,1-2H3,(H2,9,10,11) |
InChI 键 |
IGZQWLQHKBAJLZ-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(=O)N1)CC |
规范 SMILES |
CCC1NC(NC(=O)N1)CC |
同义词 |
1,3,5-Triazin-2(1H)-one,4,6-diethyltetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



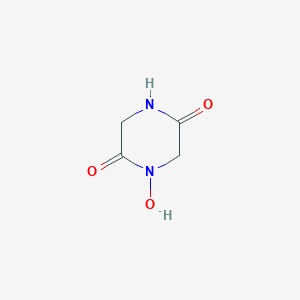
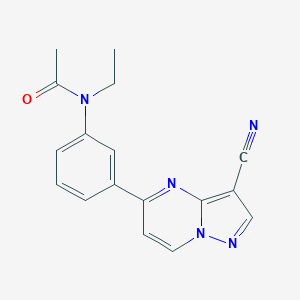
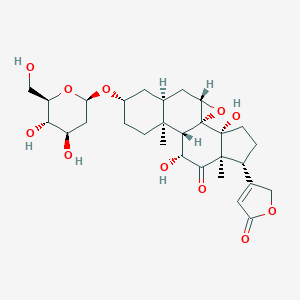
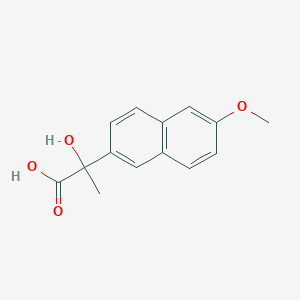
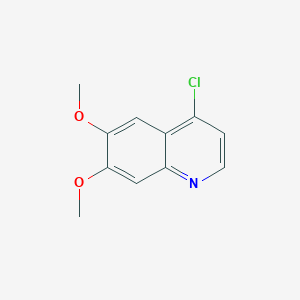
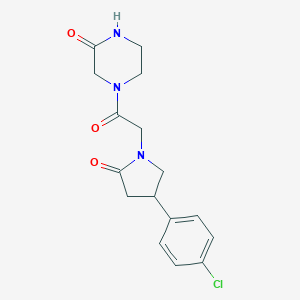
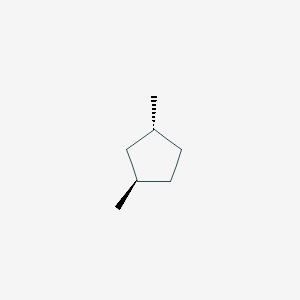
![[(E,2S,3R)-3-hydroxy-2-[12-(pyren-1-ylsulfonylamino)dodecanoylamino]heptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44220.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B44224.png)

